molecular formula C31H21Cl B14886294 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene CAS No. 713127-22-1

4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene

Cat. No.: B14886294
CAS No.: 713127-22-1
M. Wt: 428.9 g/mol
InChI Key: KZTKTOUDRRNTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a chlorophenyl group attached to the fluorene core, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorene with 2-chlorobenzoyl chloride, followed by reduction and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require the use of Lewis acids like aluminum chloride (AlCl₃) as catalysts and solvents such as dichloromethane or chloroform.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, or sulfonation can occur using reagents like bromine (Br₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: Br₂ for bromination, HNO₃ for nitration, and H₂SO₄ for sulfonation.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced fluorene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated fluorene derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

    Fluorene: The parent compound, lacking the chlorophenyl and phenyl substitutions.

    2-Chlorofluorene: Similar structure but with a chlorine atom directly attached to the fluorene core.

    9,9-Diphenylfluorene: Lacks the chlorophenyl group but has the diphenyl substitution.

Uniqueness: 4-(2-Chlorophenyl)-9,9-diphenyl-9H-fluorene is unique due to the combination of the chlorophenyl and diphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

713127-22-1

Molecular Formula

C31H21Cl

Molecular Weight

428.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-9,9-diphenylfluorene

InChI

InChI=1S/C31H21Cl/c32-29-21-10-8-16-24(29)25-18-11-20-28-30(25)26-17-7-9-19-27(26)31(28,22-12-3-1-4-13-22)23-14-5-2-6-15-23/h1-21H

InChI Key

KZTKTOUDRRNTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C(C=CC=C42)C5=CC=CC=C5Cl)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.